3-(1-benzofuran-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
3-(1-benzofuran-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzofuran-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of benzofuran rings and subsequent functionalization. One common method involves the use of 8-aminoquinoline-directed C–H arylation followed by transamidation chemistry . The reaction conditions often require the use of palladium catalysts and specific ligands to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(1-benzofuran-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert specific functional groups into their reduced forms.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophilic reagents like sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1-benzofuran-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-benzofuran-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxamide derivatives: These compounds share a similar core structure but differ in their functional groups.
Trifluoromethoxyphenyl derivatives: Compounds with similar trifluoromethoxyphenyl groups but different core structures.
Uniqueness
3-(1-benzofuran-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of benzofuran and trifluoromethoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15F3N2O5/c26-25(27,28)35-16-11-9-15(10-12-16)29-24(32)22-21(17-6-2-4-8-19(17)34-22)30-23(31)20-13-14-5-1-3-7-18(14)33-20/h1-13H,(H,29,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGNFBZHCRBYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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